6-bromo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione
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Overview
Description
6-bromo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione is a chemical compound with the molecular formula C8H8BrN2O2S. It is a member of the benzothiadiazine family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione typically involves the bromination of 3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), or thiols (RSH) are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiadiazine derivatives.
Scientific Research Applications
6-bromo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione: The parent compound without the bromine substitution.
6-chloro-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione: A similar compound with a chlorine atom instead of bromine.
6-fluoro-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione: A fluorine-substituted analog.
Uniqueness
6-bromo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione is unique due to its specific bromine substitution, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can enhance the compound’s ability to participate in certain chemical reactions and may also affect its interaction with biological targets .
Properties
CAS No. |
2703773-65-1 |
---|---|
Molecular Formula |
C7H7BrN2O2S |
Molecular Weight |
263.1 |
Purity |
95 |
Origin of Product |
United States |
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